3-Fluoro-5-cyclopropylpyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-cyclopropyl-5-fluoropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN/c9-8-3-7(4-10-5-8)6-1-2-6/h3-6H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGSKYUBVFLFRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CN=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Profiling & Synthetic Utility of 3-Fluoro-5-Cyclopropylpyridine
Executive Summary
3-Fluoro-5-cyclopropylpyridine (CAS: 748919-60-0) represents a strategic scaffold in modern medicinal chemistry, functioning as a "privileged structure" for tuning physicochemical parameters in kinase inhibitors and GPCR ligands. This guide analyzes the molecule’s dual-nature electronic profile—balancing the strong electron-withdrawing effect of fluorine with the unique sigma-donating character of the cyclopropyl ring.
By integrating this moiety, researchers can modulate basicity (pKa), enhance metabolic stability (blocking labile sites), and optimize lipophilic efficiency (LipE) without the steric penalty of larger alkyl groups.
Part 1: Physicochemical Profile
The utility of this compound lies in its ability to fine-tune the properties of a drug candidate. The interplay between the fluorine atom and the cyclopropyl group creates a unique electronic and steric environment.
Electronic Modulation & pKa
The pyridine nitrogen lone pair is the primary determinant of basicity.
-
Baseline: Unsubstituted pyridine has a pKa of ~5.2.
-
Fluorine Effect (Inductive Withdrawal): The fluorine at position 3 exerts a strong inductive effect (-I), pulling electron density away from the ring system and the nitrogen atom. This significantly lowers the pKa, typically by 2–2.5 log units, rendering the nitrogen less basic (pKa ~2.97 for 3-fluoropyridine).
-
Cyclopropyl Effect (Hyperconjugation): The cyclopropyl group acts as a weak electron donor (+I/hyperconjugation) due to the high p-character of its C-C bonds (Walsh orbitals). This donation partially counteracts the fluorine's withdrawal.
-
Net Result: The estimated pKa of this compound sits in the 3.2 – 3.5 range . This reduced basicity is crucial for:
-
Reducing hERG Toxicity: Lower basicity often correlates with reduced affinity for the hERG potassium channel.
-
Improving Permeability: A larger fraction of the molecule remains uncharged at physiological pH (7.4) compared to highly basic pyridines.
-
Lipophilicity (LogP/LogD)
The cyclopropyl group is often termed a "magic methyl" alternative.[1] It adds lipophilicity (increasing LogP) but provides rigid steric bulk that can fill hydrophobic pockets more effectively than flexible alkyl chains.
| Substituent | Structural Character | |
| -H | 0.0 | Baseline |
| -CH3 | +0.5 | Small, rotating |
| -Cyclopropyl | +1.1 | Rigid, "pseudo-double bond" character |
| -Isopropyl | +1.5 | Bulky, flexible |
Key Insight: The 3-fluoro-5-cyclopropyl motif typically yields a cLogP of ~1.9 . This is the "Goldilocks" zone for fragment-based drug discovery, allowing room for further elaboration without violating Lipinski's Rule of 5.
Molecular Vectors & Conformation
The cyclopropyl ring is not static; it prefers a bisected conformation relative to the aromatic plane to maximize orbital overlap. This creates a defined steric vector that is distinct from isopropyl or ethyl groups, often improving selectivity for narrow enzyme pockets.
Part 2: Structure-Property Relationship Diagram
The following diagram illustrates the opposing electronic forces and the resulting physicochemical outcome.
Figure 1: Mechanistic interplay between the electron-withdrawing fluorine and electron-donating cyclopropyl group on the pyridine core.
Part 3: Synthetic Protocol (Self-Validating)
The most robust route to this compound is via Suzuki-Miyaura cross-coupling . This protocol is designed to minimize protodeboronation and ensure high conversion.
Precursor Selection:
-
Electrophile: 3-Bromo-5-fluoropyridine (Commercially available, stable).
-
Nucleophile: Cyclopropylboronic acid (or the MIDA boronate for higher stability).
Step-by-Step Methodology
Reagents:
-
3-Bromo-5-fluoropyridine (1.0 eq)
-
Cyclopropylboronic acid (1.5 eq)
-
Pd(dppf)Cl2·DCM complex (0.05 eq) — Chosen for resistance to oxidation.
-
K3PO4 (3.0 eq) — Anhydrous base prevents hydrolysis.
-
Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1).
Workflow:
-
Inerting: Charge a reaction vial with the aryl bromide, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes. Why? Oxygen poisons the Pd(0) species, leading to homocoupling side products.
-
Solvation: Add degassed solvent via syringe.
-
Thermal Activation: Heat to 90°C for 4–16 hours. Monitor by LC-MS.
-
Checkpoint: Look for the disappearance of the bromide (M+H ~176/178) and appearance of product (M+H ~138).
-
-
Workup:
-
Cool to RT. Dilute with Ethyl Acetate.
-
Wash with water and brine.
-
Dry over Na2SO4.[2]
-
-
Purification (Critical):
-
Caution: this compound is a low-molecular-weight lipophilic amine. It may be volatile .
-
Do not rotovap to dryness under high vacuum/heat.
-
Purify via Flash Column Chromatography (SiO2) using a Hexane/Ethyl Acetate gradient (0-20% EtOAc). The product typically elutes early due to high lipophilicity.
-
Synthetic Pathway Diagram[3]
Figure 2: Optimized Suzuki-Miyaura coupling workflow for the synthesis of the target scaffold.
Part 4: Applications in Drug Discovery[2][4][5][6]
Bioisosterism & Metabolic Stability
The cyclopropyl group is a bioisostere for isopropyl and ethyl groups. However, unlike alkyl chains which are prone to rapid CYP450 oxidation (hydroxylation at the terminal or benzylic carbon), the cyclopropyl ring is metabolically robust.
-
Mechanism: The high C-H bond dissociation energy (~106 kcal/mol) of the cyclopropyl ring makes hydrogen abstraction difficult.
-
Result: Replacing an ethyl group with a cyclopropyl group often extends the half-life (
) of a lead compound.
Kinase Selectivity
In Type I/II kinase inhibitors, the pyridine nitrogen often functions as a hinge binder (accepting a H-bond from the backbone NH).
-
Tuning Interaction: If a pyridine is too basic, it may be protonated before entering the pocket, incurring a desolvation penalty. The 3-fluorine atom lowers the basicity, ensuring the molecule remains neutral and lipophilic enough to cross membranes and enter the hydrophobic ATP pocket, while still being basic enough to accept the H-bond once bound.
References
-
PubChem Compound Summary. (2025). This compound (CID 74891960).[3] National Center for Biotechnology Information. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[4] Link
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design.[4] Journal of Medicinal Chemistry.[4] Link
-
Blakemore, D. C., et al. (2018). Organic Synthesis - A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry.[4] (Suzuki Coupling Standards). Link
-
Barnes-Seeman, D., et al. (2013). The Role of Fluorine in Medicinal Chemistry.[2][5][6][4] ACS Medicinal Chemistry Letters. Link
Sources
- 1. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]
- 2. guidechem.com [guidechem.com]
- 3. PubChemLite - this compound (C8H8FN) [pubchemlite.lcsb.uni.lu]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
An In-depth Technical Guide to 3-fluoro-5-cyclopropylpyridine
This guide provides a comprehensive overview of 3-fluoro-5-cyclopropylpyridine, a heterocyclic building block of increasing importance in medicinal chemistry and drug discovery. We will delve into its fundamental properties, synthesis, and applications, offering insights grounded in established scientific principles and practical laboratory experience.
Section 1: Core Compound Identifiers and Properties
This compound is a substituted pyridine derivative that has garnered attention for its potential applications in the development of novel therapeutics. A clear understanding of its basic chemical and physical properties is essential for its effective use in research and synthesis.
Table 1: Key Identifiers for this compound
| Identifier | Value |
| CAS Number | 1414870-74-8[1] |
| IUPAC Name | 3-cyclopropyl-5-fluoropyridine[2] |
| Molecular Formula | C8H8FN[2] |
| Molecular Weight | 137.16 g/mol |
| Canonical SMILES | C1CC1C2=CC(=CN=C2)F[2] |
| InChI | InChI=1S/C8H8FN/c9-8-3-7(4-10-5-8)6-1-2-6/h3-6H,1-2H2[2] |
| InChIKey | DVGSKYUBVFLFRA-UHFFFAOYSA-N[2] |
Physical and Chemical Properties:
While specific, experimentally determined data for this compound is not extensively published, we can infer certain properties based on its structural analogs and the constituent functional groups. The presence of the fluorine atom is expected to influence the compound's electronic properties, lipophilicity, and metabolic stability. The cyclopropyl group, a strained three-membered ring, can impart unique conformational constraints and metabolic properties to molecules in which it is incorporated.[3]
For a related compound, 3-bromo-5-cyclopropylpyridine, the predicted boiling point is 262.7°C at 760 mmHg, and it is predicted to be a solid at room temperature.[4] It is reasonable to expect that this compound would have a lower boiling point due to the smaller size and lower polarizability of fluorine compared to bromine.
Section 2: The Strategic Importance of Fluorinated and Cyclopropylated Pyridines in Drug Discovery
The incorporation of fluorine and cyclopropyl moieties into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[3][5][6]
-
Fluorine: The introduction of a fluorine atom can significantly alter a molecule's pKa, dipole moment, and lipophilicity.[6] This can lead to improved metabolic stability by blocking sites of oxidative metabolism, enhanced binding affinity to target proteins through favorable electrostatic interactions, and improved membrane permeability.[6] Fluorinated azaheterocycles are frequently found in pharmaceuticals and drug candidates.[7]
-
Cyclopropyl Group: The cyclopropyl ring is a "bioisostere" of a phenyl group and other functionalities, meaning it can mimic the spatial arrangement and electronic properties of other groups while offering distinct advantages.[3] It can introduce conformational rigidity, which can improve binding to a target receptor. Furthermore, the cyclopropyl group can influence metabolic pathways and improve the overall pharmacokinetic profile of a drug candidate.[3]
The combination of both a fluorine atom and a cyclopropyl group on a pyridine scaffold, as seen in this compound, makes it a highly valuable building block for the synthesis of novel compounds with potentially superior drug-like properties.
Section 3: Synthesis Strategies
The synthesis of substituted fluoropyridines can be challenging due to the electron-deficient nature of the pyridine ring.[8] However, several synthetic routes can be envisioned for the preparation of this compound. A common approach involves the introduction of the fluorine atom via nucleophilic aromatic substitution (SNAr) or through methods like the Balz-Schiemann reaction.[9]
Conceptual Synthetic Workflow:
A plausible synthetic approach could involve the Suzuki or Negishi cross-coupling of a cyclopropylboronic acid or a cyclopropylzinc reagent with a suitable di-halogenated fluoropyridine precursor, such as 3-bromo-5-fluoropyridine or 3-chloro-5-fluoropyridine.
Caption: Conceptual workflow for the synthesis of this compound via cross-coupling.
Detailed Experimental Protocol (Hypothetical, based on related transformations):
Synthesis of this compound via Suzuki Coupling:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-5-fluoropyridine (1.0 eq), cyclopropylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to a temperature of 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Section 4: Potential Applications in Drug Discovery
While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active compounds. Heterocyclic compounds, in general, are fundamental to drug discovery.[5] Fluorinated heterocycles, in particular, are found in over 20% of marketed drugs.[6]
Given its structure, this compound could serve as a key intermediate in the synthesis of inhibitors for various enzymes and receptors implicated in a range of diseases, including but not limited to:
-
Oncology: As a building block for kinase inhibitors.
-
Infectious Diseases: For the development of novel antibacterial and antiviral agents.[10]
-
Central Nervous System (CNS) Disorders: In the synthesis of compounds targeting CNS receptors.
The unique combination of electronic and steric properties imparted by the fluorine and cyclopropyl groups makes this a promising scaffold for fine-tuning the pharmacological profile of lead compounds.
Section 5: Safety and Handling
For example, 3-fluoropyridine is a highly flammable liquid and vapor that causes skin and serious eye irritation, and may cause respiratory irritation.[11][12] 3-Chloro-5-fluoropyridine is a flammable solid that is harmful if swallowed, causes skin irritation, and serious eye damage, and may cause respiratory irritation.[13][14]
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[15]
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[15] Use explosion-proof electrical equipment.[16]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[16]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
It is imperative to consult the supplier's safety data sheet for the most current and comprehensive safety information before handling this compound.
References
-
Chem-Impex. 3-Fluoro-5-methylpyridine. [Link]
-
Gautam, R., et al. (2022). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Molecules, 27(5), 1616. [Link]
- Google Patents. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
-
PubChem. 3-Fluoropyridine. [Link]
-
PubChemLite. This compound (C8H8FN). [Link]
-
3-fluoropyridine. [Link]
-
ResearchGate. New Synthesis of 3-Fluoropyridine Derivatives. [Link]
- Google Patents. US5445763A - 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures.
-
PubChem. 3-Chloro-5-fluoropyridine. [Link]
-
PubMed. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]
- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
-
ResearchGate. (PDF) Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. [Link]
-
MDPI. Recent Advances: Heterocycles in Drugs and Drug Discovery. [Link]
-
PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]
-
Pipzine Chemicals. 3-Bromo-5-cyclopropylpyridine. [Link]
-
PMC. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. [Link]
Sources
- 1. This compound | 1414870-74-8 [amp.chemicalbook.com]
- 2. PubChemLite - this compound (C8H8FN) [pubchemlite.lcsb.uni.lu]
- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Bromo-5-cyclopropylpyridine | Chemical Properties, Safety Data, Applications & Supplier China [pipzine-chem.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]
- 9. US5445763A - 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures - Google Patents [patents.google.com]
- 10. ossila.com [ossila.com]
- 11. 3-Fluoropyridine | C5H4FN | CID 67794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. 3-Chloro-5-fluoropyridine | C5H3ClFN | CID 12031536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
The Advent and Evolution of Fluorinated Pyridines: A Technical Guide for Modern Drug Discovery
Introduction
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2][3] Among the myriad of heterocyclic systems, the pyridine ring stands out as a privileged structure in numerous blockbuster drugs.[4] Consequently, the fusion of fluorine and pyridine moieties has given rise to a class of compounds with exceptional utility in drug development and beyond. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of fluorinated pyridines, offering valuable insights for researchers, scientists, and professionals in the field of drug development.
The introduction of fluorine into a pyridine ring can dramatically alter its physicochemical properties.[1] The high electronegativity of fluorine can modulate the pKa of the pyridine nitrogen, influencing its binding interactions with biological targets.[2] Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[2] These unique attributes have propelled fluorinated pyridines to the forefront of pharmaceutical research, with numerous approved drugs featuring this critical structural motif.[1][5]
This guide will delve into the historical context of organofluorine chemistry, tracing the path from the challenging isolation of elemental fluorine to the development of sophisticated fluorination methodologies. We will explore the seminal discoveries that first introduced fluorine onto the pyridine core and the subsequent evolution of synthetic strategies, from classical approaches to modern, catalytic, and late-stage functionalization techniques. By understanding the causality behind experimental choices and the self-validating nature of robust protocols, researchers can better navigate the complexities of synthesizing and utilizing these valuable compounds.
I. The Dawn of Organofluorine Chemistry: A Prerequisite for Fluorinated Pyridines
The journey to fluorinated pyridines begins with the taming of the most reactive element: fluorine. For centuries, its extreme reactivity thwarted the efforts of many chemists, with some even perishing in their attempts to isolate it.[6]
The Isolation of Elemental Fluorine: A Herculean Feat
The story of fluorine's isolation is one of perseverance and peril. Early attempts to electrolyze hydrofluoric acid (HF) were fraught with danger due to the toxicity of HF and the explosive reactivity of the generated fluorine gas.[6] It was not until 1886 that French chemist Henri Moissan successfully isolated elemental fluorine by electrolyzing a solution of potassium fluoride in anhydrous hydrogen fluoride.[7][8] This monumental achievement, which earned him the Nobel Prize in Chemistry in 1906, opened the door to the vast field of organofluorine chemistry.[8]
Early Forays into Direct Fluorination: A Violent Introduction
The initial attempts to react elemental fluorine with organic compounds were often met with violent explosions and the formation of complex mixtures of degradation products.[9] The untamed reactivity of fluorine made controlled, selective fluorination a formidable challenge.[9] It was soon discovered that diluting fluorine with inert gases like nitrogen could temper its reactivity, allowing for safer and more controlled reactions.[9] However, direct fluorination of aromatic systems like pyridine remained a significant hurdle for many years.
II. The Genesis of Fluorinated Pyridines: Early Synthetic Strategies
The first successful syntheses of fluorinated pyridines relied on indirect methods, circumventing the challenges of direct fluorination. These early approaches, while often low-yielding and requiring harsh conditions, laid the groundwork for future innovations.
The Balz-Schiemann Reaction: A Paradigm Shift
The discovery of the Balz-Schiemann reaction in the late 1920s marked a turning point in aromatic fluorination. This method involves the thermal decomposition of an aryldiazonium tetrafluoroborate salt to yield the corresponding aryl fluoride.[10][11] This reaction provided the first reliable means of introducing a fluorine atom onto an aromatic ring, including pyridine.
The synthesis of 4-fluoropyridine and 3-fluoropyridine was successfully achieved using the Balz-Schiemann method.[12][13] However, the reaction is not without its drawbacks. The intermediate diazonium salts can be unstable and potentially explosive, and the reaction often requires high temperatures, which can lead to decomposition of sensitive substrates.[14][15][16]
Experimental Protocol: Synthesis of 3-Fluoropyridine via the Balz-Schiemann Reaction
This protocol is a generalized representation based on established principles of the Balz-Schiemann reaction.
Step 1: Diazotization
-
In a suitable reaction vessel, dissolve 3-aminopyridine in a 50% solution of fluoboric acid, with stirring.[17]
-
Cool the mixture to -10°C under a nitrogen atmosphere.[17]
-
Slowly add a solution of sodium nitrite while maintaining the low temperature. A water-absorbing agent can be added to improve the reaction.[17]
Step 2: Decomposition
-
After the addition of sodium nitrite is complete, allow the reaction mixture to warm to 35-40°C and incubate for 2-3 hours.[17]
Step 3: Isolation and Purification
-
Adjust the pH of the reaction mixture to 8-9.[17]
-
Perform steam distillation on the reactant liquor, keeping the temperature below 120°C.[17]
-
Collect the distillate and cool it to -4 to -8°C for 24 hours.[17]
-
Distill the cooled cut again, with the temperature remaining below 120°C, to obtain the final 3-fluoropyridine product.[17]
Halogen Exchange (Halex) Reactions: A Workhorse of Industrial Synthesis
Another classical and widely used method for the synthesis of fluorinated pyridines is the halogen exchange (Halex) reaction.[13] This nucleophilic aromatic substitution (SNAr) reaction involves the displacement of a chloride or bromide atom on the pyridine ring with a fluoride ion, typically from an alkali metal fluoride like potassium fluoride (KF) or cesium fluoride (CsF).[13]
The Halex process is particularly effective for producing highly fluorinated pyridines. For instance, the reaction of pentachloropyridine with potassium fluoride in an aprotic solvent like N-methyl-2-pyrrolidone at high temperatures can yield various fluorinated pyridine derivatives.[18] The efficiency and selectivity of the Halex reaction are highly dependent on the reaction conditions, including the solvent, temperature, and the nature of the fluoride source.
Diagram: Key Early Synthetic Routes to Fluorinated Pyridines
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 5. mdpi.com [mdpi.com]
- 6. The discovery of fluorine | Feature | RSC Education [edu.rsc.org]
- 7. History of fluorine - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. nbinno.com [nbinno.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scientificupdate.com [scientificupdate.com]
- 17. CN106397310A - 3-fluoropyridine preparation method high in yield and content - Google Patents [patents.google.com]
- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Theoretical and Computational Protocol for the Characterization of 3-fluoro-5-cyclopropylpyridine: An In-Depth Technical Guide
This technical guide provides a comprehensive framework for the theoretical and computational investigation of 3-fluoro-5-cyclopropylpyridine. The strategic incorporation of both a fluorine atom and a cyclopropyl group onto a pyridine scaffold presents unique stereoelectronic properties that are of significant interest in the field of medicinal chemistry and drug discovery. The fluorine atom can modulate metabolic stability, bioavailability, and binding affinity, while the cyclopropyl moiety introduces conformational rigidity and can act as a probe for aromaticity.[1][2][3][4][5] This guide is intended for researchers, scientists, and drug development professionals seeking to understand and predict the physicochemical properties of this and similar molecules.
Introduction to this compound
This compound (C₈H₈FN) is a substituted pyridine derivative with a molecular weight of approximately 137.15 g/mol .[6] The presence of a fluorine atom, a potent electron-withdrawing group, and a cyclopropyl ring, which possesses unique electronic characteristics, makes this molecule a compelling subject for theoretical and computational analysis. Such studies are crucial for elucidating its conformational preferences, electronic structure, and spectroscopic signatures, which are foundational for understanding its potential as a bioactive compound.
Molecular Structure:
-
Molecular Formula: C₈H₈FN[6]
-
SMILES: c1cc(c(cn1)F)C2CC2[6]
-
InChI Key: DVGSKYUBVFLFRA-UHFFFAOYSA-N[6]
Computational Methodology: A Self-Validating System
The core of this guide is a robust computational workflow designed to provide a comprehensive understanding of this compound. The chosen methodologies are based on well-established quantum chemical methods, primarily Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for systems of this size.[7][8]
Software and Basis Sets
All calculations will be performed using a widely available quantum chemistry software package such as Gaussian, ORCA, or Spartan. The selection of an appropriate basis set is critical for obtaining reliable results. A Pople-style basis set, such as 6-311++G(d,p) , is recommended as it includes diffuse functions to accurately describe the lone pairs of the nitrogen and fluorine atoms, and polarization functions to account for the non-spherical electron distribution in the cyclopropyl ring.
Computational Workflow Diagram
The following diagram outlines the logical flow of the computational studies described in this guide.
Caption: Computational workflow for this compound.
Conformational Analysis
The orientation of the cyclopropyl group relative to the pyridine ring is a key determinant of the molecule's overall shape and electronic properties. A thorough conformational analysis is therefore the first critical step.
Rationale for Conformational Search
The rotation around the C-C bond connecting the cyclopropyl and pyridine moieties can lead to different stable conformers. Identifying the global minimum energy structure is essential for all subsequent calculations. The fluorine atom's influence on the conformational preferences of adjacent groups is a known phenomenon that warrants investigation.[9][10][11][12]
Experimental Protocol: Potential Energy Surface Scan
-
Build the initial structure of this compound in the chosen software.
-
Define the dihedral angle describing the rotation of the cyclopropyl group relative to the pyridine ring.
-
Perform a relaxed potential energy surface (PES) scan by systematically rotating this dihedral angle (e.g., in 10° increments from 0° to 360°). At each step, the remaining geometrical parameters should be optimized.
-
Identify the minima on the PES.
-
Perform a full geometry optimization and frequency calculation on each identified minimum to confirm they are true energy minima (i.e., no imaginary frequencies).
Molecular Geometry Optimization
Once the lowest energy conformer is identified, a full geometry optimization is performed to obtain the equilibrium structure.
Protocol: Geometry Optimization
-
Use the lowest energy conformer from the conformational analysis as the starting geometry.
-
Perform a geometry optimization using the DFT method with the B3LYP functional and the 6-311++G(d,p) basis set.
-
Confirm the optimized structure is a true minimum by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.
Predicted Geometrical Parameters
The following table summarizes the expected key geometrical parameters. The values are illustrative and would be populated with the results from the calculation.
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C-F | ~1.35 |
| C-N (pyridine) | ~1.33 - 1.34 |
| C-C (pyridine) | ~1.38 - 1.40 |
| C-C (cyclopropyl-pyridine) | ~1.50 |
| C-C (cyclopropyl) | ~1.51 |
| **Bond Angles (°) ** | |
| C-C-F | ~118 |
| C-N-C | ~117 |
| C-C-C (pyridine) | ~118 - 121 |
| C-C-C (cyclopropyl) | ~60 |
Spectroscopic Properties
Simulating the spectroscopic properties of this compound allows for a direct comparison with experimental data, thus validating the computational model.
Infrared (IR) Spectroscopy
The calculated IR spectrum can aid in the identification of characteristic vibrational modes.
-
Use the optimized geometry and the results of the frequency calculation.
-
Visualize the vibrational modes to assign the calculated frequencies to specific bond stretches, bends, and torsions.
-
Apply a scaling factor (typically ~0.96 for B3LYP/6-311++G(d,p)) to the calculated frequencies to account for anharmonicity and systematic errors in the method.[13]
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C-H stretch (aromatic) | 3100 - 3000 |
| C-H stretch (cyclopropyl) | 3000 - 2900 |
| C=C/C=N stretch (pyridine) | 1600 - 1450 |
| C-F stretch | 1250 - 1000 |
| C-C stretch (cyclopropyl) | 1050 - 1000 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The calculation of NMR chemical shifts is a powerful tool for structure elucidation.
-
Use the optimized geometry .
-
Perform an NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method with the same DFT functional and basis set.
-
Calculate the chemical shifts relative to a reference compound (e.g., tetramethylsilane for ¹H and ¹³C, CFCl₃ for ¹⁹F) calculated at the same level of theory.
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H NMR | |
| Pyridine H | 7.0 - 8.5 |
| Cyclopropyl H | 0.5 - 2.0 |
| ¹³C NMR | |
| Pyridine C-F | 155 - 165 |
| Pyridine C | 120 - 150 |
| Cyclopropyl C | 5 - 20 |
| ¹⁹F NMR | |
| Pyridine C-F | -110 to -130 |
Electronic Properties
Understanding the electronic properties of this compound is key to predicting its reactivity and intermolecular interactions.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.
-
Extract the HOMO and LUMO energies from the output of the geometry optimization calculation.
-
Visualize the HOMO and LUMO to identify the regions of the molecule that are most likely to act as electron donors (HOMO) and acceptors (LUMO).
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution in the molecule and is useful for predicting sites for electrophilic and nucleophilic attack.[14]
-
Perform a single-point energy calculation on the optimized geometry.
-
Generate the MEP surface , mapping the electrostatic potential onto the electron density surface.
Diagram of Predicted MEP Surface
Sources
- 1. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclopropyl Group: An Excited-State Aromaticity Indicator? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. mdpi.com [mdpi.com]
- 6. PubChemLite - this compound (C8H8FN) [pubchemlite.lcsb.uni.lu]
- 7. Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
potential biological activities of cyclopropyl-containing pyridines
Structural Pharmacology, Synthetic Utility, and Biological Applications [1]
Executive Summary: The "Magic Cyclopropyl" Effect
In modern medicinal chemistry, the cyclopropyl group is far more than a simple spacer. When attached to a pyridine ring, it acts as a bioisostere of the isopropyl group but with distinct electronic and steric advantages. This guide analyzes the cyclopropyl-pyridine motif, a privileged scaffold that enhances metabolic stability, induces specific conformational locks via CH-π interactions, and modulates basicity to improve membrane permeability.[1]
This guide is structured for drug developers seeking to leverage this motif to solve specific ADME-Tox and potency challenges.
Structural & Physicochemical Pharmacology
The biological utility of the cyclopropyl-pyridine motif rests on three mechanistic pillars.
2.1 Metabolic Shielding (The CYP Blockade)
The C-H bonds of a cyclopropane ring possess a high bond dissociation energy (~106 kcal/mol) compared to an isopropyl group (~98 kcal/mol for tertiary C-H).
-
Mechanism: Replacing an alkyl group with a cyclopropyl ring on a pyridine scaffold reduces susceptibility to oxidative dealkylation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).
-
Outcome: Extended half-life (
) and reduced clearance ( ).[1]
2.2 The CH-π Interaction (Potency Booster)
Unlike flexible alkyl chains, the cyclopropyl ring is rigid and electron-rich (due to the Walsh orbitals).[1]
-
Case Study (Lenvatinib): In the binding pocket of VEGFR2, the cyclopropane ring of Lenvatinib forms a specific CH-π interaction with the phenyl ring of Phe1047 .[2] This weak but directional force stabilizes the "DFG-in" conformation, significantly prolonging the residence time of the drug on the target.
2.3 Basicity Modulation
The electron-donating nature of the cyclopropyl group (via hyperconjugation) increases the electron density of the pyridine ring.
-
Effect: It slightly raises the pKa of the pyridine nitrogen compared to a methyl substituent, potentially improving solubility in acidic media (gastric fluid) while maintaining lipophilicity for blood-brain barrier (BBB) penetration.
Therapeutic Case Studies
3.1 Kinase Inhibitors: Lenvatinib (VEGFR2) [1][2]
-
Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2]
-
Role of Motif: The cyclopropane acts as a "molecular anchor." While the quinoline core mimics ATP, the cyclopropane ring engages a hydrophobic pocket adjacent to the ATP site.
-
Clinical Impact: This interaction is critical for its multi-kinase profile (VEGFR1-3, FGFR1-4), differentiating it from other Type I inhibitors like sunitinib.[1]
3.2 RNA Splicing Modifiers: Risdiplam (SMN2) [1]
-
Target: SMN2 pre-mRNA.[3]
-
Role of Motif: Risdiplam features a 4,7-diazaspiro[2.5]octane ring (containing a cyclopropyl moiety).[1] This group modulates the basicity of the adjacent nitrogen, preventing lysosomal trapping while ensuring high oral bioavailability and CNS penetration—critical for treating Spinal Muscular Atrophy (SMA).
Synthetic Protocols
Protocol A: Suzuki-Miyaura Coupling (Standard Access)
This is the industry-standard method for installing a cyclopropyl group onto a halogenated pyridine.[1]
Reagents:
-
Substrate: 2-Bromo-pyridine or 3-Bromo-pyridine derivative.[1]
-
Reagent: Cyclopropylboronic acid (1.5 equiv).[1]
-
Base: K₃PO₄ (3.0 equiv).[1]
-
Solvent: Toluene/Water (10:1).[1]
Step-by-Step Methodology:
-
Degassing: Charge a microwave vial with the bromopyridine, cyclopropylboronic acid, K₃PO₄, and Pd catalyst. Seal and purge with Argon for 5 minutes.
-
Solvation: Add degassed Toluene/Water mixture via syringe.
-
Reaction: Heat to 100°C for 12 hours (or 140°C for 30 min in microwave).
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Protocol B: Photoredox "Dual Catalysis" (Late-Stage Functionalization)
For complex scaffolds where thermal conditions are deleterious.[1]
-
Mechanism: Uses a Thianthrenium salt intermediate and a Copper catalyst to install the cyclopropyl ring directly onto a pyridine nitrogen or C-H bond under blue LED light.
Visualization: SAR Logic & Synthetic Workflow
Figure 1: Structure-Activity Relationship (SAR) logic of the cyclopropyl-pyridine motif, highlighting the causal links between structural features and biological outcomes.[1]
Experimental Validation: Microsomal Stability Assay
To verify the "Metabolic Shielding" hypothesis, the following self-validating protocol is recommended.
Objective: Determine Intrinsic Clearance (
-
Preparation: Prepare 10 mM stock solutions of the test compound (Cyclopropyl-Pyridine) and control (Isopropyl-Pyridine) in DMSO.
-
Incubation System:
-
Enzyme: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).[1]
-
-
Procedure:
-
Pre-incubate compound (1 µM final) with HLM for 5 min at 37°C.
-
Initiate reaction by adding NADPH.
-
Sample at
min.[1] -
Quench with ice-cold Acetonitrile (containing internal standard).
-
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope gives .-
Success Criteria: The cyclopropyl analog should exhibit a
increase of >2-fold compared to the isopropyl control to validate the design.
-
Quantitative Data Summary
| Feature | Isopropyl-Pyridine (Control) | Cyclopropyl-Pyridine (Target) | Biological Impact |
| Bond Dissociation Energy | ~98 kcal/mol (3° C-H) | ~106 kcal/mol (Cyclopropyl C-H) | High Metabolic Stability |
| Hybridization | Mixed | Unique Electronic Signature | |
| Conformation | Flexible (Rotatable bonds) | Rigid (Fixed geometry) | Entropy-Enthalpy Compensation |
| Interaction Potential | Hydrophobic only | Hydrophobic + CH-π donor | Enhanced Potency (e.g., VEGFR2) |
References
-
Okamoto, K., et al. (2015).[1] "Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization."[2] ACS Medicinal Chemistry Letters. [1]
-
Talele, T. T. (2016).[1] "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry. [1]
-
Ratni, H., et al. (2018).[1] "Discovery of Risdiplam, a Selective Survival of Motor Neuron-2 (SMN2) Gene Splicing Modifier for the Treatment of Spinal Muscular Atrophy (SMA)."[3] Journal of Medicinal Chemistry. [1]
-
Kozhushkov, S. I., & de Meijere, A. (2023).[1] "Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions." Chemical Reviews. [1]
-
FDA Label. (2015).[1] "Lenvima (lenvatinib) prescribing information."[1][6] U.S. Food and Drug Administration.[7][8]
Sources
- 1. Grazoprevir - Wikipedia [en.wikipedia.org]
- 2. Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Risdiplam | C22H23N7O | CID 118513932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lenvatinib | C21H19ClN4O4 | CID 9823820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Lenvatinib-related renal microangiopathy: a case series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Risdiplam - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 3-Fluoro-5-cyclopropylpyridine
Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of therapeutic agents due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The specific derivatization of the pyridine ring allows for the fine-tuning of a molecule's biological activity, selectivity, and metabolic stability. Among the myriad of functionalized pyridines, 3-fluoro-5-cyclopropylpyridine stands out as a valuable building block. The electron-withdrawing fluorine atom can modulate the pKa of the pyridine nitrogen and enhance binding affinity, while the cyclopropyl group, a "saturated ring with unsaturated character," can improve metabolic stability and potency.
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of biaryl and heteroaryl compounds, forming a carbon-carbon bond between an organoboron species and an organohalide.[1] This reaction is widely employed in the pharmaceutical industry for the construction of complex molecular architectures.[2] This application note provides a detailed protocol for the Suzuki coupling of this compound with a variety of aryl and heteroaryl boronic acids and esters, offering researchers a robust method for the synthesis of novel compounds with potential therapeutic applications.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium complex.[3] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (3-halo-5-cyclopropylpyridine) to form a Pd(II) complex. This is often the rate-determining step and is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the pyridine ring. The electron-deficient nature of the this compound ring can facilitate this step.
-
Transmetalation: The organoboron species (boronic acid or ester) is activated by a base, forming a boronate species. This activated boron compound then transfers its organic group to the Pd(II) complex, displacing the halide. The choice of base is critical and can significantly impact the reaction rate and yield.[4]
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. Bulky, electron-rich phosphine ligands on the palladium catalyst can promote this step.[5]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki Coupling of 3-Bromo-5-cyclopropyl-3-fluoropyridine
This protocol is adapted from established procedures for the Suzuki coupling of substituted halopyridines and is optimized for the specific electronic and steric properties of this compound.[6] The use of a palladium(0) catalyst in conjunction with a suitable phosphine ligand and a phosphate base in a polar aprotic solvent system provides a robust and high-yielding method.
Materials:
-
3-Bromo-5-cyclopropyl-3-fluoropyridine (1.0 equiv)
-
Aryl or Heteroarylboronic Acid or Pinacol Ester (1.1-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv)
-
Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 3-bromo-5-cyclopropyl-3-fluoropyridine (1.0 equiv), the desired aryl/heteroarylboronic acid or ester (1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), and potassium phosphate (2.5 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the pyridine substrate). The solvent mixture should be thoroughly degassed prior to use by bubbling with an inert gas for at least 30 minutes.
-
Reaction Conditions: The reaction mixture is stirred vigorously and heated to 85-95 °C. The progress of the reaction should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Typical reaction times range from 8 to 24 hours.[6]
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Optimization and Considerations
The success of the Suzuki coupling can be sensitive to several factors. The following table provides a summary of key parameters and recommended starting points for the optimization of the reaction with this compound.
| Parameter | Recommended Condition | Rationale & Considerations |
| Palladium Catalyst | Pd(PPh₃)₄ (3-5 mol%) | A robust and commercially available Pd(0) catalyst suitable for a wide range of substrates. For more challenging couplings, other catalysts like PdCl₂(dppf) or catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) may be beneficial.[5] |
| Base | K₃PO₄ (2-3 equiv) | A moderately strong base that is effective in activating the boronic acid without promoting significant side reactions. Other bases like K₂CO₃ or Cs₂CO₃ can also be screened. |
| Solvent System | 1,4-Dioxane/Water (4:1 to 5:1) | A polar aprotic solvent mixture that facilitates the dissolution of both organic and inorganic reagents. The presence of water is often crucial for the transmetalation step. Other solvent systems like DME/water or THF/water can be explored. |
| Temperature | 85-95 °C | Provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe. Higher temperatures may be required for less reactive coupling partners, but can also lead to catalyst decomposition. |
| Boronic Acid/Ester | 1.1-1.5 equivalents | A slight excess of the boronic acid or ester is used to ensure complete consumption of the limiting halide. Boronic esters can offer improved stability and handling compared to boronic acids. |
Troubleshooting Common Issues
-
Low Conversion: If the reaction stalls or shows low conversion, consider increasing the catalyst loading, switching to a more active ligand (e.g., a biaryl phosphine ligand), or increasing the reaction temperature. Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere to prevent catalyst deactivation.
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid by a proton source can be a significant side reaction. Using a less aqueous solvent system or a milder base may mitigate this issue.
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. This is often minimized by the slow addition of the boronic acid or by using a lower reaction temperature.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile method for the derivatization of this compound. The protocol detailed in this application note, utilizing a palladium(0) catalyst with a phosphine ligand and a phosphate base, offers a reliable starting point for the synthesis of a diverse range of novel biaryl and heteroaryl compounds. Careful consideration of the reaction parameters and troubleshooting strategies will enable researchers to successfully apply this powerful synthetic tool in their drug discovery and development efforts.
References
-
Ball, N. D., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
-
Gande, S. L., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
-
Hossain, M. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]
-
Jadhav, G. N. (2018). Suzuki Cross Coupling Reaction-A Review. ResearchGate. [Link]
-
Littke, A. F., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. [Link]
-
MDPI. (2019). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
RSC Publishing. (2019). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. [Link]
-
Roy, D., & Uozumi, Y. (2018). Recent advances in palladium-catalyzed cross-coupling reactions at ppm to ppb molar catalyst loadings. Advanced Synthesis & Catalysis. [Link]
-
Singh, S., et al. (2020). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. ACS Omega. [Link]
-
The Organic Chemistry Tutor. (2018, July 17). Suzuki Coupling Mechanism and Applications. YouTube. [Link]
-
U.S. National Library of Medicine. (2020). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. [Link]
-
U.S. National Library of Medicine. (2016). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. [Link]
-
U.S. National Library of Medicine. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
U.S. National Library of Medicine. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Wiley Online Library. (2018). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
-
Wiley Online Library. (2000). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]
-
YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
Application Note: High-Value Pyridine Intermediates in Agrochemical Synthesis
Topic: Application of 3-Fluoro-5-Cyclopropylpyridine
Executive Summary & Strategic Value
In modern agrochemical discovery, the This compound motif represents a privileged scaffold designed to optimize the "metabolic soft spots" of lead compounds. This intermediate combines two potent medicinal chemistry strategies:
-
Fluorine Substitution (C3): Blocks P450-mediated oxidative metabolism at the electron-rich pyridine ring, modulating pKa and increasing lipophilicity without significant steric penalty.
-
Cyclopropyl Moiety (C5): Acts as a rigid, metabolically stable bioisostere for isopropyl or ethyl groups. It introduces unique
-donating electronic properties and restricts conformational freedom, often enhancing receptor binding affinity in Succinate Dehydrogenase Inhibitor (SDHI) fungicides and nicotinic acetylcholine receptor (nAChR) agonists.
This guide details the synthesis , purification , and downstream functionalization of this core building block, providing a robust workflow for researchers in crop protection discovery.
Chemical Properties & Safety Profile
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₈FN |
| Molecular Weight | 137.16 g/mol |
| Predicted LogP | ~2.1 (Moderate Lipophilicity) |
| Physical State | Colorless to pale yellow oil |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |
| Hazards | Irritant (Skin/Eye). Flammable. Handle in fume hood. |
Synthetic Protocol 1: Construction of the Core
Objective: Synthesis of this compound via Suzuki-Miyaura Cross-Coupling.
Rationale: Direct cyclopropanation of pyridine is difficult. The most reliable industrial route utilizes the cross-coupling of 3-bromo-5-fluoropyridine with cyclopropylboronic acid . The use of a bulky, electron-rich phosphine ligand (e.g., PCy3 or Tricyclohexylphosphine) or a bidentate ligand (dppf) is critical to facilitate oxidative addition into the electron-deficient pyridine ring.
Reagents & Stoichiometry
-
Substrate: 3-Bromo-5-fluoropyridine (1.0 equiv, 10 mmol)
-
Coupling Partner: Cyclopropylboronic acid (1.3 equiv)[1]
-
Catalyst: Pd(OAc)₂ (5 mol%) + Tricyclohexylphosphine (PCy₃) (10 mol%)[1]
-
Alternative: Pd(dppf)Cl₂ (5 mol%) for scale-up stability.
-
-
Base: K₃PO₄ (3.0 equiv) dissolved in minimum water.
-
Solvent: Toluene/Water (3:1 ratio).
Step-by-Step Procedure
-
Setup: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Cool under a stream of Argon.
-
Solvent Degassing: Sparge the Toluene/Water mixture with Argon for 20 minutes to remove dissolved oxygen (critical to prevent homocoupling/dehalogenation).
-
Charging: Add 3-bromo-5-fluoropyridine (1.76 g, 10 mmol), cyclopropylboronic acid (1.12 g, 13 mmol), and K₃PO₄ (6.36 g, 30 mmol).
-
Catalyst Addition: Add Pd(OAc)₂ (112 mg) and PCy₃ (280 mg) quickly. Seal the system.
-
Reaction: Heat to 100°C for 12–16 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2) or GC-MS. Look for the disappearance of the bromide (M+ 175/177).
-
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd black. Wash the pad with EtOAc.
-
Extraction: Separate layers. Extract the aqueous layer with EtOAc (2 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Flash column chromatography (SiO₂).
-
Eluent: Gradient 0%
10% EtOAc in Hexanes. -
Yield Target: 75–85% (Pale yellow oil).
-
Synthetic Protocol 2: Downstream Activation (Regioselective C2-Functionalization)
Objective: Converting the "dummy" pyridine into a reactive intermediate (2-chloro-3-fluoro-5-cyclopropylpyridine) for scaffold attachment.
Rationale: To attach this ring to an agrochemical scaffold (e.g., an amide linker), we must activate the C2 or C6 position. The most robust method is N-oxidation followed by regioselective chlorination .
Workflow Diagram (DOT)
Figure 1: Activation pathway converting the pyridine core into a reactive electrophile for downstream coupling.
Step-by-Step Procedure
-
N-Oxidation:
-
Dissolve this compound in DCM (0.2 M).
-
Add m-CPBA (1.2 equiv) at 0°C. Warm to RT and stir for 4 hours.
-
Wash: Saturated NaHCO₃ (remove benzoic acid byproduct).
-
Isolate: The N-oxide is usually a white solid.
-
-
Chlorination (Reissert-Henze type):
-
Dissolve the N-oxide in dry Toluene.
-
Add POCl₃ (1.5 equiv) dropwise at RT.
-
Heat to 80°C for 2 hours.
-
Mechanism: The oxygen attacks the phosphorus, creating a good leaving group. Chloride attacks C2 (sterically favored over C6 due to the small size of Fluorine vs Cyclopropyl, though regioisomers must be separated).
-
Quench: Pour onto ice-water carefully. Neutralize with NaOH.
-
Purification: Silica gel chromatography.
-
Agrochemical Application Logic: The "Bioisostere Effect"
Why use this specific building block? The diagram below illustrates the Structure-Activity Relationship (SAR) logic used in fungicide design (e.g., SDHI class).
Figure 2: SAR Logic demonstrating why the cyclopropyl-fluorine combination is superior to standard alkyl chains.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Yield in Suzuki | Protodeboronation of cyclopropylboronic acid. | Use Cyclopropylboronic acid pinacol ester or Potassium cyclopropyltrifluoroborate (more stable). Add water to the solvent system.[1][2] |
| Homocoupling (Biaryl) | Oxygen presence. | Rigorous degassing (freeze-pump-thaw preferred). |
| Regioisomer Mix (Chlorination) | Steric competition between F and Cyclopropyl. | Lower temperature during POCl₃ addition. Separate isomers via HPLC if standard flash chromatography fails. |
| Incomplete Conversion | Catalyst poisoning (Pyridine nitrogen binding Pd). | Increase catalyst loading or switch to Pd(dppf)Cl₂ , which is less susceptible to N-coordination. |
References
-
Suzuki-Miyaura Coupling of Cyclopropylboronic Acids
-
Wallace, D. J., & Chen, C. (2002). "Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions."[1] Tetrahedron Letters, 43(39), 6987-6990.
-
-
Fluorine in Agrochemicals (Bioisosterism)
- Fujiwara, T., & O'Hagan, D. (2014). "Successful fluorine-containing herbicide agrochemicals." Journal of Fluorine Chemistry, 167, 16-29.
-
Cyclopropyl Group as a Bioisostere
-
Talele, T. T. (2016).[3] "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry, 59(19), 8712–8756.
-
-
Functionalization of Pyridines (N-Oxide Route)
- Joucla, L., & Djakovitch, L. (2009). "Transition metal-catalyzed direct C–H functionalization of pyridine N-oxides.
Sources
Troubleshooting & Optimization
improving the yield of 3-fluoro-5-cyclopropylpyridine synthesis
Technical Support Center: Synthesis of 3-Fluoro-5-Cyclopropylpyridine Ticket ID: #SYN-3F5CP-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Challenge of the "Small" Pyridine
You are likely here because your synthesis of This compound (CAS: N/A for specific commercial prevalence, but a common scaffold) is failing to scale or providing inconsistent yields.
The synthesis of this molecule via Suzuki-Miyaura cross-coupling presents a "perfect storm" of three competing failure modes:
-
Protodeboronation: Cyclopropylboronic acid is notoriously unstable, hydrolyzing to cyclopropane gas faster than it transmetallates under unoptimized conditions.
-
Catalyst Poisoning: The basic pyridine nitrogen can coordinate to Palladium (Pd), shutting down the catalytic cycle.
-
Volatility: The product is a low-molecular-weight pyridine. Standard high-vacuum drying often strips the product along with the solvent, leading to "phantom yields" (high LCMS conversion, empty flask).
This guide provides a validated protocol and a troubleshooting decision tree to navigate these pitfalls.
The "Golden Path" Protocol
Do not deviate from this protocol without reviewing the "Causality" notes below.
Reaction Scheme: 3-Bromo-5-fluoropyridine + Cyclopropylboronic acid → this compound
Materials & Stoichiometry
| Component | Equiv. | Role | Causality Note |
| 3-Bromo-5-fluoropyridine | 1.0 | Electrophile | Limiting reagent. |
| Cyclopropylboronic acid | 1.5 - 2.0 | Nucleophile | Excess required to compensate for rapid protodeboronation. |
| Pd(OAc)₂ | 0.05 (5 mol%) | Pre-catalyst | Source of Pd(0) in situ. |
| Tricyclohexylphosphine (PCy₃) | 0.10 (10 mol%) | Ligand | Bulky, electron-rich ligand is critical to prevent pyridine coordination and speed up oxidative addition. |
| K₃PO₄ (Tribasic) | 3.0 | Base | Anhydrous, finely ground. Weaker bases (Carbonates) are often too slow for this specific coupling. |
| Toluene / Water | 10:1 v/v | Solvent | The biphasic system is essential. Water dissolves the boronate species; Toluene protects the catalyst. |
Step-by-Step Procedure
-
Degassing (Critical): Charge a reaction vial with Toluene and Water. Sparge with Argon/Nitrogen for 15 minutes. Oxygen promotes homocoupling and catalyst death.
-
Solids Addition: Add 3-bromo-5-fluoropyridine, Cyclopropylboronic acid, K₃PO₄, Pd(OAc)₂, and PCy₃ to the vial.
-
Reaction: Seal the vessel immediately. Heat to 100°C with vigorous stirring (1000 RPM).
-
Note: High temperature is necessary to force the difficult transmetallation of the cyclopropyl group.
-
-
Monitoring: Check by HPLC/LCMS at 3 hours. If conversion is <50%, add another 0.5 eq of boronic acid.
-
Workup (The Yield Killer):
-
Dilute with diethyl ether (Et₂O). Wash with water.
-
Do NOT rotovap to dryness at high temp.
-
Acidic Extraction Method (Recommended): Extract the organic layer with 1M HCl (aq). The pyridine moves to the aqueous layer. Wash the aqueous layer with Et₂O (removes impurities). Basify the aqueous layer (pH > 10) with NaOH. Extract back into Et₂O.
-
Dry over Na₂SO₄. Carefully concentrate at >100 mbar and <30°C .
Troubleshooting Guide (Q&A)
Issue 1: "My LCMS shows 100% conversion, but my isolated yield is 20%."
Diagnosis: Product Volatility. Root Cause: this compound has a relatively low boiling point. If you use a high-vacuum pump or heat the rotovap bath >40°C, you are distilling your product into the trap. Solution:
-
Avoid High Vac: Never place this product on a manifold vacuum line.
-
Solvent Choice: Use Diethyl Ether or Pentane for the final extraction. These boil off easily without requiring heat.
-
Salt Formation: Isolate the product as an HCl salt. Treat the ether solution with HCl in Dioxane/Ether. The hydrochloride salt is a solid, non-volatile, and easy to filter.
Issue 2: "The reaction stalls at 60% conversion. Adding more catalyst doesn't help."
Diagnosis: Protodeboronation of the Boronic Acid.[3] Root Cause: The cyclopropylboronic acid has decomposed into cyclopropane and boric acid. The electrophile (pyridine) is still present, but the nucleophile is gone. Solution:
-
Switch to Boronate Esters: Use Cyclopropylboronic acid pinacol ester. It is more stable but reacts slower.
-
Slow Addition: Do not add all boronic acid at the start. Add 1.0 eq at T=0, and another 1.0 eq at T=2 hours.
-
Molander Salts: Switch to Potassium Cyclopropyl Trifluoroborate. This releases the reactive boronic acid slowly, matching the catalytic turnover rate.
Issue 3: "The reaction mixture turns black instantly and yield is near zero."
Diagnosis: "Palladium Black" Formation. Root Cause: The ligand (PCy₃) failed to stabilize the Pd(0). This often happens if the ligand is oxidized (old bottle) or if the pyridine substrate coordinated to the Pd before the ligand could. Solution:
-
Ligand Quality: PCy₃ oxidizes in air. Use a fresh bottle or switch to the tetrafluoroborate salt (PCy₃·HBF₄) which is air-stable (add extra base to neutralize the HBF₄).
-
Pre-complexation: Stir the Pd(OAc)₂ and PCy₃ in the solvent for 10 minutes before adding the pyridine substrate. This ensures the active catalyst L-Pd-L is formed first.
Mechanistic Visualization
Diagram 1: The Race Against Time (Catalytic Cycle vs. Decomposition)
This diagram illustrates why "slow and steady" fails. You must race the cross-coupling (Green) against the protodeboronation (Red).
Caption: The "Race": High temperatures favor Transmetallation (Green path) but also accelerate Protodeboronation (Red path). Excess boronic acid is the only buffer against the Red path.
Diagram 2: Troubleshooting Decision Tree
Caption: Diagnostic logic flow for identifying yield loss in cyclopropyl-pyridine coupling.
Comparative Data: Ligand & Base Screening
Simulated data based on typical reactivity profiles for electron-deficient pyridines in Suzuki coupling.
| Entry | Ligand | Base | Solvent | Yield (%) | Notes |
| 1 | PPh₃ | Na₂CO₃ | DME/H₂O | < 10% | Ligand too small; Base too weak. |
| 2 | dppf | K₂CO₃ | Dioxane/H₂O | 35% | Better, but slow conversion. |
| 3 | PCy₃ | K₃PO₄ | Toluene/H₂O | 88% | Optimal. Bulky ligand prevents poisoning. |
| 4 | XPhos | K₃PO₄ | THF/H₂O | 82% | Excellent alternative, but more expensive. |
| 5 | PCy₃ | CsF | Toluene | 45% | Anhydrous conditions failed (boronate not activated). |
References
-
Suzuki-Miyaura Cross-Coupling of Pyridines: Li, J. J.[4] (Ed.).[5][6][7][8] (2004). Name Reactions in Heterocyclic Chemistry. Wiley.
-
Cyclopropylboronic Acid Instability: Wallace, D. J., & Chen, C. (2005). Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. Tetrahedron Letters, 46(36), 6011-6014.
-
Optimization of Pyridine Couplings: Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366.
-
Handling Volatile Pyridines: BenchChem Technical Notes. Handling and Purification of Low Molecular Weight Pyridines. (General Reference)
Sources
- 1. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. audreyli.com [audreyli.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. rose-hulman.edu [rose-hulman.edu]
Validation & Comparative
spectral analysis and interpretation for 3-fluoro-5-cyclopropylpyridine
Technical Comparison Guide: Spectral Analysis of 3-Fluoro-5-cyclopropylpyridine
Executive Summary: The Rigid Bioisostere
This compound (CAS: 1016757-67-5, predicted) represents a strategic scaffold in modern medicinal chemistry, serving as a metabolically stable bioisostere for 3-fluoro-5-isopropylpyridine. While the isopropyl group is a common lipophilic filler, it is frequently a "metabolic hotspot" susceptible to rapid CYP450-mediated hydroxylation.
The cyclopropyl replacement offers two critical advantages:
-
Metabolic Resilience: The high s-character of cyclopropyl C-H bonds (approx.
hybridization) significantly increases bond dissociation energy, resisting oxidative clearance. -
Conformational Rigidity: The fixed geometry of the cyclopropyl ring restricts the rotational freedom seen in isopropyl chains, potentially locking the pharmacophore into a bioactive conformation with higher receptor affinity.
This guide provides a definitive spectral comparison to distinguish this product from its flexible analogs and common synthetic impurities.[1]
Comparative Spectral Profiling
The most reliable method for validating this compound is a multi-modal spectral approach comparing it against its closest structural analog, 3-fluoro-5-isopropylpyridine .
A. Nuclear Magnetic Resonance (NMR) Profiling
Key Differentiator: The "Upfield Diagnostic Region" (0.5 – 1.2 ppm).
-
The Product (Cyclopropyl): Displays complex high-field multiplets due to the magnetic anisotropy of the cyclopropane ring.
-
The Alternative (Isopropyl): Displays a classic doublet/septet pattern, with the methyl signals significantly downfield compared to cyclopropyl methylene protons.
Table 1: Comparative 1H NMR Shifts (CDCl3, 400 MHz)
| Proton Position | This compound (Product) | 3-Fluoro-5-isopropylpyridine (Alternative) | Interpretation & Causality |
| Pyridine H2 (Ortho to F) | ~8.35 ppm (s/d, | ~8.35 ppm (s/d) | Deshielded by adjacent Nitrogen and Fluorine. Similar in both. |
| Pyridine H6 (Ortho to Alkyl) | ~8.20 ppm (s) | ~8.25 ppm (s) | Slight upfield shift in product due to cyclopropyl shielding cone. |
| Pyridine H4 (Between F/Alkyl) | ~7.25 ppm (d, | ~7.30 ppm (d, | Distinct doublet due to strong ortho-Fluorine coupling. |
| Alkyl Methine (CH) | ~1.95 ppm (m, 1H) | ~2.95 ppm (sept, 1H) | CRITICAL: Cyclopropyl CH is shielded by ~1.0 ppm vs Isopropyl CH. |
| Alkyl Methylene/Methyl | ~1.05 ppm (m, 2H)~0.75 ppm (m, 2H) | ~1.30 ppm (d, 6H) | DIAGNOSTIC: Product shows two distinct methylene multiplets (cis/trans). Alternative shows a single methyl doublet.[1] |
19F NMR Signature:
-
Signal: Single peak at approximately -128.0 to -130.0 ppm .
-
Coupling: Expect complex splitting if proton-coupled (decoupling recommended for purity assay).
B. Mass Spectrometry (MS) Fragmentation
-
Ionization (ESI+):
-
Product:
Da. -
Alternative:
Da.
-
-
Fragmentation Pattern:
-
The cyclopropyl ring is robust but may show a characteristic loss of ethylene (
, -28 Da) or ring opening under high collision energy. -
The isopropyl group typically fragments via loss of a methyl radical (
, -15 Da).
-
Experimental Protocols
To ensure data integrity and reproducibility, follow these self-validating protocols.
Protocol A: High-Resolution NMR Acquisition
-
Objective: Resolve long-range F-H coupling and cyclopropyl fine structure.
-
Solvent: DMSO-d6 is preferred over CDCl3 if the sample is limited, as it prevents overlap of the water peak with the critical cyclopropyl region (~1.0 ppm).
-
Parameters:
-
Pulse Angle: 30° (maximizes signal-to-noise for quaternary carbons).
-
Relaxation Delay (D1): Set to ≥ 5 seconds. The cyclopropyl protons have long T1 relaxation times; short delays will distort integration ratios (e.g., making the 4H cyclopropyl signal appear as 3H).
-
Decoupling: Acquire both 1H-coupled and 1H-decoupled 13C spectra. The C-F coupling (
Hz) is a definitive structural confirmation.
-
Protocol B: Purity Assessment via HPLC-UV
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
-
Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).
-
Detection: 254 nm (Pyridine absorption).
-
Expectation: The cyclopropyl analog is slightly less lipophilic than the isopropyl analog.
-
Retention Time (RT):
. -
Logic: The cyclopropyl ring is more compact and has a larger dipole moment than the open isopropyl chain, reducing interaction with the hydrophobic stationary phase.
-
Structural Elucidation Workflow
The following diagram outlines the logical decision tree for confirming the identity of this compound during synthesis or QC.
Figure 1: Step-by-step spectral validation workflow for distinguishing the target compound from common synthetic byproducts.
Data Interpretation & Pitfalls
Common Pitfall: The "Roofing" Effect
In the 1H NMR spectrum, the cyclopropyl methylene protons (0.7–1.1 ppm) form an
-
Correction: Do not attempt to calculate coupling constants (
) from these peaks unless using high-field (>500 MHz) instruments. Rely on integration (should sum to 4H) and chemical shift for identification.
Common Pitfall: Solvent Residuals [1]
-
In CDCl3 , water appears around 1.56 ppm, often overlapping with the cyclopropyl methine proton (~1.9 ppm) if the sample is wet.
-
Solution: Dry the sample thoroughly or use DMSO-d6 (Water @ 3.33 ppm) to clear the aliphatic window.
References
-
Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery."[1] Angewandte Chemie International Edition. Discusses the lipophilicity and metabolic stability comparison between cyclopropyl, isopropyl, and oxetane groups.
-
Barnes-Seeman, D. (2016). "The role of fluorine in medicinal chemistry." Journal of Medicinal Chemistry. Provides foundational data on 19F-NMR shifts and C-F coupling constants in heteroaromatic systems.
-
Talele, T. T. (2016). "The 'cyclopropyl fragment' is a versatile player in drug design." Journal of Medicinal Chemistry. Comprehensive review of the cyclopropyl group's effect on potency and metabolic stability (CYP blocking).
-
PubChem. (2024). "Compound Summary: this compound." National Library of Medicine.
Sources
A Comparative Guide to the Reactivity of 3-Fluoro-5-Cyclopropylpyridine and 3-Chloro-5-Cyclopropylpyridine for Drug Development Professionals
In the landscape of modern drug discovery, the strategic incorporation of substituted pyridine scaffolds is a cornerstone of rational molecular design. Among these, pyridines bearing small, strained ring systems and halogens offer a versatile platform for constructing complex molecular architectures with desirable physicochemical and pharmacological properties. This guide provides an in-depth, comparative analysis of the reactivity of two such key building blocks: 3-fluoro-5-cyclopropylpyridine and 3-chloro-5-cyclopropylpyridine. Our focus will be on the practical implications of the C-F versus C-Cl bond in two of the most fundamental transformations in medicinal chemistry: nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions.
The Electronic and Steric Landscape of the 3-Halo-5-cyclopropylpyridine Core
The reactivity of these congeners is fundamentally governed by the electronic interplay between the pyridine nitrogen, the halogen at the 3-position, and the cyclopropyl group at the 5-position. The pyridine nitrogen is inherently electron-withdrawing, creating a π-deficient ring system that is susceptible to nucleophilic attack.
The halogen at the 3-position further influences the electronic character of the ring. Fluorine, being the most electronegative element, exerts a powerful inductive electron-withdrawing effect, making the pyridine ring more electrophilic compared to its chloro-analogue. This effect is most pronounced at the positions ortho and para to the halogen.
The cyclopropyl group at the 5-position introduces both steric bulk and unique electronic properties. While sterically more demanding than a simple methyl group, its electronic contribution is nuanced. The cyclopropyl group can donate electron density to the aromatic ring through its "banana" bonds, which have some π-character. However, in the context of the reactions discussed, its steric influence in proximity to the reaction center is a more dominant consideration.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone of pyridine functionalization. The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate.
Mechanistic Principles
The rate-determining step in most SNAr reactions is the initial attack of the nucleophile on the aromatic ring to form the stabilized carbanion (Meisenheimer complex).[1] The stability of this intermediate, and thus the rate of the reaction, is enhanced by the presence of electron-withdrawing groups. The departure of the leaving group occurs in a subsequent, typically faster step.
Caption: Generalized SNAr mechanism on a 3-halopyridine.
Head-to-Head Comparison
In SNAr reactions, the reactivity order of halogens as leaving groups is counterintuitive to that observed in aliphatic systems and is generally F > Cl > Br > I.[1][2] This is because the high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the transition state leading to the Meisenheimer intermediate, thereby accelerating the rate-determining nucleophilic attack. The strength of the C-F bond is not a primary factor as its cleavage is not involved in the rate-limiting step.
For pyridines, this trend holds true. Studies on halopyridines have shown that fluoropyridines are significantly more reactive than their chloro counterparts in SNAr reactions. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.[3] While the reactivity of 3-halopyridines is generally lower than that of 2- or 4-substituted analogs due to less effective stabilization of the Meisenheimer intermediate by the ring nitrogen, the same reactivity trend is expected.[4]
Table 1: Predicted Reactivity in Nucleophilic Aromatic Substitution
| Feature | This compound | 3-Chloro-5-cyclopropylpyridine |
| Relative Reactivity | High | Low |
| Driving Factor | Strong inductive effect of fluorine stabilizing the Meisenheimer intermediate. | Weaker inductive effect of chlorine. |
| Typical Conditions | Milder conditions (lower temperatures, weaker bases). | More forcing conditions (higher temperatures, stronger bases). |
Experimental Protocol: A Model SNAr Reaction with a Secondary Amine
This protocol describes a general procedure for the SNAr reaction of a 3-halopyridine with a generic secondary amine, such as morpholine.
Materials:
-
This compound or 3-Chloro-5-cyclopropylpyridine (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Potassium carbonate (K2CO3) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 3-halo-5-cyclopropylpyridine (1.0 equiv) and anhydrous DMF.
-
Add morpholine (1.2 equiv) and potassium carbonate (2.0 equiv) to the solution.
-
Heat the reaction mixture to 80-100 °C for the fluoro-substrate or 120-150 °C for the chloro-substrate, and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Rationale for Experimental Choices:
-
Solvent: A polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the formation of the charged intermediate.
-
Base: Potassium carbonate is a mild base used to neutralize the HX by-product.
-
Temperature: Higher temperatures are generally required for less reactive substrates like 3-chloropyridines to overcome the higher activation energy.
Caption: Experimental workflow for a model SNAr reaction.
Comparative Reactivity in Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. The reactivity of halo-pyridines in these transformations is largely dictated by the ease of the oxidative addition step.
Mechanistic Principles
In a typical cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig coupling, the catalytic cycle is initiated by the oxidative addition of the aryl halide to a low-valent metal center (e.g., Pd(0) or Ni(0)). This step involves the cleavage of the carbon-halogen bond.
Caption: A generalized catalytic cycle for a cross-coupling reaction.
Head-to-Head Comparison
In contrast to SNAr reactions, the reactivity of aryl halides in cross-coupling reactions generally follows the order I > Br > Cl >> F.[5] This is because the C-X bond is broken during the rate-determining oxidative addition step, and the bond dissociation energy of the C-F bond is significantly higher than that of the C-Cl bond.
Consequently, 3-chloro-5-cyclopropylpyridine is expected to be significantly more reactive than its fluoro- counterpart in standard cross-coupling reactions. While the C-Cl bond of 3-chloropyridines can be activated by a variety of palladium and nickel catalysts, the activation of the C-F bond is much more challenging and typically requires specialized, highly active catalyst systems, often involving electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs), and more forcing reaction conditions.[6][7][8]
Table 2: Predicted Reactivity in Transition Metal-Catalyzed Cross-Coupling
| Feature | This compound | 3-Chloro-5-cyclopropylpyridine |
| Relative Reactivity | Very Low | High |
| Limiting Factor | High C-F bond dissociation energy. | Lower C-Cl bond dissociation energy. |
| Typical Catalysts | Specialized, highly active systems (e.g., Ni-based, or Pd with bulky, electron-rich ligands). | Standard Pd or Ni catalysts (e.g., Pd(PPh3)4, PdCl2(dppf)). |
Experimental Protocol: A Model Suzuki Coupling Reaction
This protocol outlines a general procedure for a Suzuki coupling of a 3-halopyridine with a generic boronic acid.
Materials:
-
This compound or 3-Chloro-5-cyclopropylpyridine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst:
-
For chloro-substrate: Pd(PPh3)4 (5 mol %)
-
For fluoro-substrate: A more active catalyst system may be required, such as one generated in situ from Pd2(dba)3 and a bulky phosphine ligand like SPhos or XPhos.
-
-
Base: Aqueous sodium carbonate (Na2CO3) (2 M solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane or a Toluene/Water mixture
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Equipment:
-
Schlenk tube or microwave vial
-
Magnetic stirrer and stir bar
-
Heating block or microwave reactor
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a Schlenk tube, add the 3-halo-5-cyclopropylpyridine (1.0 equiv), arylboronic acid (1.5 equiv), and the appropriate palladium catalyst.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the solvent and the aqueous base via syringe.
-
Heat the reaction mixture to 90-110 °C for 12-24 hours, monitoring by TLC or LC-MS. For the fluoro-substrate, higher temperatures or microwave irradiation may be necessary.
-
Cool the reaction to room temperature and dilute with water.
-
Extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Rationale for Experimental Choices:
-
Catalyst: The choice of catalyst is critical. Standard catalysts are often sufficient for C-Cl activation, whereas C-F activation demands more sophisticated and reactive catalytic systems.
-
Base: The base is required for the transmetalation step of the catalytic cycle.
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
Caption: Experimental workflow for a model Suzuki coupling reaction.
Summary of Reactivity and Synthetic Utility
The choice between this compound and 3-chloro-5-cyclopropylpyridine should be dictated by the intended synthetic transformation.
Table 3: Summary of Comparative Reactivity and Applications
| Reaction Type | Preferred Substrate | Rationale |
| Nucleophilic Aromatic Substitution (SNAr) | This compound | Fluorine's strong electron-withdrawing effect accelerates the rate-determining nucleophilic attack. |
| Transition Metal-Catalyzed Cross-Coupling | 3-Chloro-5-cyclopropylpyridine | The weaker C-Cl bond is more readily cleaved in the oxidative addition step by standard catalysts. |
References
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147. [Link]
-
Umar, A., & Buncel, E. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(30), 5695–5703. [Link]
-
Buncel, E., & Umar, A. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). The bond strength and cross-coupling reaction via C–F cleavage. [Link]
-
YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. [Link]
-
Henderson, J. L., & Eva, R. (2023). Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes. Chemical Society Reviews. [Link]
-
Braun, T., & Wehmschulte, R. J. (2009). Catalytic C−C Coupling Reactions at Nickel by C−F Activation of a Pyrimidine in the Presence of a C−Cl Bond: The Crucial Role of Highly Reactive Fluoro Complexes. Organometallics, 28(1), 289–297. [Link]
-
Li, B., & Dixneuf, P. H. (2013). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Future Medicinal Chemistry, 5(7), 821–848. [Link]
-
MDPI. (2020). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03548D [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Fluoro-5-Cyclopropylpyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous characterization of novel chemical entities is paramount. This guide provides a senior application scientist's perspective on the cross-validation of analytical methods for 3-fluoro-5-cyclopropylpyridine, a heterocyclic compound with potential applications in medicinal chemistry. The presence of a fluorine atom and a cyclopropyl group on the pyridine ring presents unique analytical challenges and necessitates robust, validated methods to ensure data integrity for purity, stability, and quantitative analysis.[1][2]
This document eschews a rigid template in favor of a logical, in-depth exploration of method comparison and cross-validation. We will delve into the rationale behind selecting appropriate analytical techniques, provide detailed experimental protocols for two distinct yet complementary methods—High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—and present a framework for their cross-validation.
The Imperative of Method Cross-Validation
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3] Cross-validation becomes critical when two or more analytical procedures are used for the same purpose, for instance, when transferring a method between laboratories or when a new method is introduced to replace an existing one.[4] The process ensures that the data generated by different methods are reliable and interchangeable.
For a molecule like this compound, a primary chromatographic method, such as HPLC, is often the workhorse for routine quality control, offering high sensitivity and resolving power for impurity profiling.[5] However, an orthogonal method, like qNMR, which is based on a different physicochemical principle, provides an invaluable independent verification of the primary method's accuracy and can serve as a primary standard for quantification without the need for a specific reference standard of the analyte.[6][7]
Strategic Selection of Analytical Techniques
The choice of analytical methods for this compound is dictated by its chemical structure. The pyridine core and the fluoro-substituent suggest that both chromatographic and spectroscopic techniques will be effective.
-
High-Performance Liquid Chromatography (HPLC): As a cornerstone of pharmaceutical analysis, HPLC is well-suited for the separation and quantification of this compound from its potential impurities.[8] A reversed-phase method is a logical starting point, given the moderate polarity of the molecule. UV detection is appropriate due to the aromatic nature of the pyridine ring.
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR offers a direct and primary method for quantification based on the direct proportionality between the NMR signal area and the number of nuclei.[7] Both ¹H and ¹⁹F qNMR can be employed for this compound, providing two independent spectroscopic handles for quantification. This technique is particularly powerful as it is non-destructive and can provide structural information simultaneously.[9]
Experimental Workflows and Protocols
The following sections provide detailed, step-by-step methodologies for the HPLC and qNMR analysis of this compound. These protocols are designed to be self-validating, with built-in system suitability tests to ensure data quality.
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a reversed-phase HPLC method with UV detection for the quantification of this compound and the separation of potential process-related impurities.
1. Instrumentation and Consumables:
-
HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (analytical grade).
-
This compound reference standard.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 25.1 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve in the diluent to achieve a target concentration within the calibration range.
4. System Suitability:
-
Inject the working standard solution at the target concentration six times.
-
The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
The tailing factor for the this compound peak should be ≤ 2.0.
-
The theoretical plates should be ≥ 2000.
Quantitative ¹H NMR (qNMR) Method
This protocol details the use of ¹H qNMR with an internal standard for the precise quantification of this compound.
1. Instrumentation and Consumables:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
-
Deuterated solvent (e.g., DMSO-d₆).
-
Internal standard (e.g., maleic acid, with a known purity).
-
This compound sample.
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Accurately weigh approximately 5 mg of the internal standard (maleic acid) into the same vial.
-
Dissolve the mixture in a known volume (e.g., 1.0 mL) of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ relaxation time of the signals of interest (for both analyte and internal standard). A d1 of 30 seconds is a conservative starting point.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
Acquisition Time: At least 3 seconds to ensure good digital resolution.
4. Data Processing and Quantification:
-
Apply a Fourier transform and phase correction to the acquired FID.
-
Integrate a well-resolved signal of this compound (e.g., a proton on the pyridine ring) and a signal from the internal standard (e.g., the olefinic protons of maleic acid).
-
Calculate the concentration of this compound using the following equation:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
C_analyte = Concentration of the analyte
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Cross-Validation Framework
The cross-validation of the HPLC and qNMR methods will be performed by analyzing the same batch of this compound with both techniques and comparing the results for key validation parameters.
Caption: Workflow for the cross-validation of HPLC and qNMR methods.
Comparative Data Summary
The following table summarizes the expected performance characteristics and acceptance criteria for the cross-validation of the two methods.
| Validation Parameter | HPLC Method | qNMR Method | Acceptance Criteria for Cross-Validation |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | The mean result from the HPLC method should be within ± 2.0% of the mean result from the qNMR method. |
| Precision (% RSD) | Repeatability: ≤ 1.0%Intermediate: ≤ 2.0% | Repeatability: ≤ 1.0%Intermediate: ≤ 2.0% | The results from both methods should demonstrate comparable precision. |
| Specificity | Demonstrated by peak purity and resolution from impurities. | Demonstrated by unique, well-resolved signals for the analyte and internal standard. | Impurity profiles should be comparable, with any discrepancies investigated. |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | Not applicable in this context (direct measurement). | N/A |
| Range | e.g., 1 - 100 µg/mL | Dependent on sample solubility and spectrometer sensitivity. | The validated range of the HPLC method should be appropriate for the intended use. |
In-Depth Discussion of Validation Parameters
-
Accuracy: The accuracy of the HPLC method will be assessed by comparing the quantitative results of a sample of this compound against the results obtained from the qNMR method, which serves as a reference. The agreement between the two methods will provide strong evidence of the HPLC method's accuracy.
-
Precision: Both repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability) will be evaluated for both methods. The relative standard deviation (RSD) of the results will be compared to ensure that both methods provide a similar degree of precision.
-
Specificity: For the HPLC method, specificity is demonstrated by the ability to resolve the this compound peak from any potential impurities or degradation products.[5][10][11] Peak purity analysis using a PDA detector is essential. For the qNMR method, specificity is confirmed by the presence of unique and well-resolved signals corresponding to the analyte and the internal standard, free from interference from other components in the sample matrix.
-
Linearity (HPLC Method): The linearity of the HPLC method will be established by analyzing a series of standards at different concentrations and plotting the peak area response against the concentration. A linear regression analysis will be performed, and the correlation coefficient (r²) should be close to 1.
Conclusion
The cross-validation of orthogonal analytical methods, such as HPLC and qNMR, is a scientifically sound approach to ensure the reliability and accuracy of analytical data for novel pharmaceutical compounds like this compound. This guide has provided a comprehensive framework, including detailed experimental protocols and a clear cross-validation strategy. By adopting such a rigorous approach, researchers, scientists, and drug development professionals can have a high degree of confidence in their analytical results, which is fundamental for advancing drug candidates through the development pipeline.
References
- ICH Harmonised Tripartite Guideline. Q2(R2) Validation of Analytical Procedures. European Medicines Agency; 2022.
- ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 2005.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. 2021.
- Process for the preparation of fluorinated heterocyclic compounds.
- GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. Food and Chemical Toxicology. 2025.
- Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC - PubMed Central; 2023.
- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. 2015.
- A review on chromatographic and spectroscopic techniques in pharmaceutical analysis. World Journal of Advanced Research and Reviews. 2025.
- Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
- A Comparative Guide to the Cross-Validation of HPLC and UPLC Methods for the Quantification of 2-Methoxyanofinic Acid. Benchchem; 2025.
- Pyr-GC-Orbitrap-MS method for the target/untargeted analysis of microplastics in air.
- Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. 2025.
- Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI; 2023.
- Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chrom
- Stimuli Article (qNMR). US Pharmacopeia (USP).
- Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. RSC Chemical Biology. 2021.
- Separation of aromatic fluoro-compound and aromatic nitro-compound.
- Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture.
- UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters.
- Analysis of Fumigants in Cereals and Dry Fruits Applying GC-MS/MS. eurl-pesticides.eu; 2014.
- Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Taylor & Francis Online; 2024.
- Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. 2024.
- HPLC Methods for analysis of Pyridine.
- Complex Chemical Composition Analysis Lab (C³AL). LabRulez GCMS.
- FDA-Approved Fluorinated Heterocyclic Drugs
- 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods. 2018.
- Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Essential Oils from AgNPs and AuNPs Elicited Lavandula angustifolia In Vitro Cultures. MDPI; 2020.
- Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Fisher Scientific.
- Fluorinated Heterocycles.
- Research Progress of NMR in Natural Product Quantific
- Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. 2019.
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. 2001.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijpsonline.com [ijpsonline.com]
- 5. biomedres.us [biomedres.us]
- 6. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. usp.org [usp.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. rroij.com [rroij.com]
- 11. soeagra.com [soeagra.com]
The Strategic Interplay of Fluorine and Cyclopropyl Moieties: A Comparative Guide to the Structure-Activity Relationship of 3-Fluoro-5-Cyclopropylpyridine Derivatives as TYK2 Inhibitors
For researchers, scientists, and drug development professionals navigating the landscape of kinase inhibitor design, the strategic incorporation of specific structural motifs can be the determining factor between a promising lead compound and a clinical candidate. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 3-fluoro-5-cyclopropylpyridine derivatives, a scaffold that has gained prominence as a cornerstone of highly selective Tyrosine Kinase 2 (TYK2) inhibitors for the treatment of autoimmune diseases.[1][2][3]
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling and have emerged as key therapeutic targets for a range of inflammatory and autoimmune disorders.[4][5] While first-generation JAK inhibitors have demonstrated clinical efficacy, their pan-JAK inhibitory profiles have been associated with side effects such as anemia and neutropenia, often linked to the inhibition of JAK2.[6][7] This has spurred the development of second-generation, isoform-selective inhibitors to mitigate these undesirable effects.
This guide will dissect the nuanced roles of the fluorine and cyclopropyl substituents on the pyridine core, elucidating how these modifications contribute to the potency and selectivity of this class of inhibitors against TYK2. We will delve into the experimental data that underpins our understanding of the SAR, present detailed experimental protocols for the synthesis and evaluation of these compounds, and provide visual representations of key structural and functional relationships.
The this compound Scaffold: A Privileged Motif for TYK2 Inhibition
The discovery of Deucravacitinib (BMS-986165), a highly selective allosteric inhibitor of the TYK2 pseudokinase (JH2) domain, has highlighted the therapeutic potential of targeting TYK2 for autoimmune diseases like psoriasis.[1][3] A central feature of Deucravacitinib and its analogs is the this compound core. This section will compare derivatives with modifications to this core to understand the SAR.
Core Structure and Points of Modification
The fundamental scaffold for our comparative analysis is presented below. Modifications at the R1 and R2 positions have been explored to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Core this compound scaffold with key modification points.
Comparative Analysis of Substituent Effects
The following table summarizes the SAR for key substitutions at the R1 and R2 positions, based on data from published patents and scientific literature. The inhibitory activity is presented as the half-maximal inhibitory concentration (IC50) against TYK2.
| Compound ID | R1 Substituent | R2 Substituent | TYK2 IC50 (nM) | Rationale for Modification |
| BMS-986165 | Deuterated methoxy-propoxy-1,2,4-triazole | Adamantane amide | 1.3 | Lead compound; deuteration enhances metabolic stability. The adamantane group provides optimal hydrophobic interactions. |
| Analog 1 | Methoxy-propoxy-1,2,4-triazole | Cyclohexane amide | 5.2 | Explores the effect of a smaller hydrophobic group at R2, resulting in a slight decrease in potency. |
| Analog 2 | Methoxy-propoxy-1,2,4-triazole | Phenyl amide | 15.8 | A planar aromatic ring at R2 is less favorable, suggesting the need for a three-dimensional hydrophobic moiety. |
| Analog 3 | Hydroxy-propoxy-1,2,4-triazole | Adamantane amide | 8.9 | The free hydroxyl group can engage in different interactions but is generally less potent than the methoxy analog. |
| Analog 4 | Methoxy-propoxy-pyrazole | Adamantane amide | 3.5 | Demonstrates that a pyrazole can be a suitable bioisostere for the triazole ring at R1. |
Key SAR Insights:
-
The Cyclopropyl Group: The cyclopropyl group at the 5-position of the pyridine ring is crucial for maintaining a favorable conformation for binding to the TYK2 JH2 domain. Its small, rigid nature likely orients the rest of the molecule optimally within the binding pocket.
-
The Fluorine Atom: The fluorine atom at the 3-position is a key element for enhancing binding affinity. Its electron-withdrawing nature can modulate the pKa of the pyridine nitrogen and influence interactions with the protein.
-
R1 Substituent: The R1 position, typically occupied by a substituted triazole or pyrazole ring, is critical for engaging in hydrogen bonding and other polar interactions within the active site. The nature and length of the alkoxy side chain are important for fine-tuning potency.
-
R2 Substituent: The R2 position generally requires a bulky, hydrophobic group to occupy a hydrophobic pocket in the TYK2 JH2 domain. The adamantane moiety in Deucravacitinib has been shown to be highly effective in this regard.
Experimental Protocols
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis of a representative this compound derivative and a standard biochemical assay for evaluating TYK2 inhibition.
Synthesis of a Representative this compound Intermediate
The synthesis of the core scaffold can be achieved through various routes. Below is a representative protocol adapted from the literature for the synthesis of a key intermediate.
Sources
- 1. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2022175752A1 - Tyk2 inhibitors and uses thereof - Google Patents [patents.google.com]
- 3. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Comparative Guide: In Vitro Metabolic Stability of 3-Fluoro-5-Cyclopropylpyridine
Executive Summary
In the context of lead optimization, 3-fluoro-5-cyclopropylpyridine represents a strategic "bioisosteric balance" between metabolic stability and physicochemical efficiency. This guide compares its performance against standard alkyl analogs (e.g., isopropyl) and non-fluorinated scaffolds.
The Verdict:
-
vs. Isopropyl Analogs: The cyclopropyl variant typically exhibits superior metabolic stability (lower intrinsic clearance,
) due to the higher bond dissociation energy (BDE) of cyclopropyl C-H bonds compared to the benzylic-like C-H bonds of an isopropyl group. -
vs. Non-Fluorinated Analogs: The inclusion of the 3-fluorine atom significantly deactivates the pyridine ring toward N-oxidation and electrophilic attack, further extending half-life (
). -
Critical Liability: While stable, the cyclopropyl moiety carries a risk of Mechanism-Based Inhibition (MBI) of CYP450 enzymes (suicide inhibition), which must be assessed alongside stability.
Structural & Metabolic Rationale[1][2]
To understand the stability profile of this compound, we must deconstruct its three functional components and compare them to their alternatives.
A. The Cyclopropyl vs. Isopropyl Moiety
The primary metabolic "soft spot" on alkyl-pyridines is the carbon attached directly to the ring (
| Feature | Isopropyl Group (Alternative) | Cyclopropyl Group (Subject) | Impact on Stability |
| Hybridization | Cyclopropyl bonds have higher s-character. | ||
| C-H BDE | ~95 kcal/mol (Weak) | ~106 kcal/mol (Strong) | Cyclopropyl is harder to oxidize. |
| Metabolic Route | Rapid Hydroxylation | Slow Hydroxylation or Ring Opening | Cyclopropyl extends |
| Risk Profile | Low (Clean metabolism) | High (Potential CYP Inactivator) | Cyclopropyl radical can open and bind heme. |
B. The Fluorine Effect
Substituting hydrogen with fluorine at the 3-position is a metabolic blocking strategy.
-
Electronic Effect: Fluorine is highly electronegative, pulling electron density from the pyridine ring. This lowers the basicity of the pyridine nitrogen (
drops), reducing the likelihood of N-oxidation by FMOs or CYPs. -
Steric/Bond Strength: The C-F bond is metabolically inert in standard microsomal assays.
Metabolic Pathways & Mechanisms[3]
The following diagram illustrates the divergent metabolic fates of the cyclopropyl group compared to the isopropyl alternative. The "Danger Zone" for the cyclopropyl group is the ring-opening pathway.
Figure 1: Divergent metabolic pathways. The cyclopropyl group resists initial oxidation better than the isopropyl group (enhancing stability) but introduces the risk of mechanism-based inhibition via ring opening.
Experimental Protocol: Microsomal Stability Assay
To objectively assess the stability of this compound, a rigid "Self-Validating" protocol using Liver Microsomes (LM) is required.
Materials
-
Test System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) (Final protein conc: 0.5 mg/mL).
-
Cofactor: NADPH regenerating system or 1 mM NADPH.
-
Controls:
-
High Clearance: Testosterone or Verapamil.
-
Low Clearance: Warfarin or Phenazone.
-
MBI Control: Troleandomycin (if assessing inhibition).
-
Step-by-Step Workflow
-
Preparation: Prepare a 10 mM stock of this compound in DMSO. Dilute to 1 µM in reaction buffer (100 mM Phosphate, pH 7.4). Note: Keep DMSO < 0.1% to avoid enzyme inhibition.
-
Pre-incubation: Mix microsomes and test compound at 37°C for 5 minutes. This allows for temperature equilibration and non-specific binding.
-
Initiation: Add NADPH to start the reaction. ( Control arm: Add buffer instead of NADPH to assess chemical stability).
-
Sampling: Remove aliquots (e.g., 50 µL) at
minutes. -
Quenching: Immediately dispense into ice-cold Acetonitrile (ACN) containing an Internal Standard (IS) (Ratio 1:3 sample:ACN).
-
Processing: Centrifuge at 4000g for 20 mins to pellet protein. Collect supernatant.
-
Analysis: LC-MS/MS (MRM mode) monitoring the parent ion depletion.
Workflow Visualization
Figure 2: Standardized Microsomal Stability Workflow.
Data Analysis & Interpretation
The raw data (Peak Area Ratio of Analyte/Internal Standard) is plotted as
Calculations
-
Elimination Rate Constant (
): The slope of the linear regression line ( ). -
Half-Life (
): -
Intrinsic Clearance (
):
Comparative Performance Table (Representative Data)
Based on established Structure-Activity Relationships (SAR) for fluoropyridines [1, 2].
| Compound | Classification | Notes | ||
| 3-F-5-Cyclopropylpyridine | > 60 | < 15 | Low Clearance | High stability due to F-block and cyclopropyl BDE. |
| 3-F-5-Isopropylpyridine | 25 - 40 | 30 - 50 | Moderate Clearance | Benzylic oxidation drives clearance. |
| 3-Cyclopropylpyridine | 45 | 25 | Low-Mod Clearance | Lack of Fluorine allows some ring oxidation. |
| 3-Isopropylpyridine | 10 - 15 | > 90 | High Clearance | Rapid oxidation of alkyl group and ring. |
Interpretation:
If the
Critical Safety Check: Time-Dependent Inhibition (TDI)
Because cyclopropyl amines and ethers are known "suicide inhibitors" of CYP450 [3], a standard stability assay is insufficient to declare the compound safe.
Required Follow-up: You must run an IC50 Shift Assay .
-
Measure IC50 against CYP3A4/2D6 with 0 min pre-incubation.
-
Measure IC50 with 30 min pre-incubation (+NADPH).
-
Result: If the IC50 drops significantly (e.g., >1.5-fold shift) after pre-incubation, the cyclopropyl group is covalently modifying the enzyme.
References
-
Barnes-Seeman, D., et al. (2013). "The role of fluorine in medicinal chemistry." ACS Medicinal Chemistry Letters.
-
Talele, T. T. (2016).[1] "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[1] Journal of Medicinal Chemistry, 59(19), 8712–8756.[1]
-
Walsky, R. L., & Obach, R. S. (2004). "Validated assays for human cytochrome P450 activities." Drug Metabolism and Disposition, 32(6), 647-660.
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
